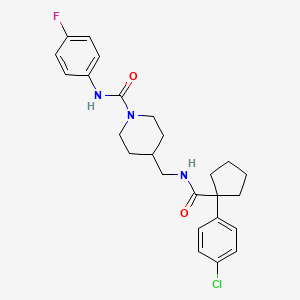

4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClFN3O2/c26-20-5-3-19(4-6-20)25(13-1-2-14-25)23(31)28-17-18-11-15-30(16-12-18)24(32)29-22-9-7-21(27)8-10-22/h3-10,18H,1-2,11-17H2,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGARUSBGDKLAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” typically involves multiple steps, including:

Formation of the cyclopentanecarboxamide intermediate: This step involves the reaction of 4-chlorophenylcyclopentanecarboxylic acid with an amine to form the corresponding amide.

Attachment of the piperidine moiety: The intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups or other functional groups within the molecule.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

The compound 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic molecule that belongs to the class of piperidine carboxamides. This compound has been studied for its potential pharmacological properties, particularly in the context of its interactions with various biological targets.

Pharmacological Research

Research into this compound has primarily focused on its potential therapeutic applications, particularly in the fields of pain management and neuropharmacology. The compound's structure suggests it may interact with opioid receptors, which are critical in pain modulation.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Pain Management : A study demonstrated that compounds similar to 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide exhibited significant analgesic effects in animal models, suggesting potential utility in treating chronic pain conditions.

- Neuropharmacological Effects : Research indicated that derivatives of this compound could modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety.

- Comparative Studies : Comparative analyses with structurally related compounds have shown that variations in substitution patterns can lead to significant differences in biological activity, underscoring the importance of chemical structure in drug design.

In addition to therapeutic uses, there is potential for this compound in industrial applications, particularly in the synthesis of other pharmaceutical agents. Its unique structure may serve as a scaffold for developing new drugs targeting similar pathways.

Mechanism of Action

The mechanism of action of “4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” would depend on its specific biological targets. Generally, compounds of this class may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide

- Molecular Formula : C₁₃H₁₇ClN₂O

- Key Features: Piperidine ring adopts a chair conformation . N—H···O hydrogen bonds form C(4) chains in the crystal lattice . Crystallizes in the monoclinic space group P2₁/c with cell parameters a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å, β = 95.36° .

- Comparison :

- The target compound replaces the methyl group with a bulkier 1-(4-chlorophenyl)cyclopentanecarboxamido-methyl moiety, likely increasing steric hindrance and altering packing efficiency.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Molecular Formula : C₁₃H₁₈ClN₃O

- Key Features: Piperazine ring (two nitrogen atoms) in a chair conformation .

- Comparison :

- Piperidine in the target compound lacks the second nitrogen, reducing basicity but possibly improving membrane permeability.

Chlorophenyl/Fluorophenyl-Substituted Analogues

1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide

- Molecular Formula : C₁₄H₁₀ClFN₃OS

- Key Features: Thiosemicarbazide backbone with 85% synthesis yield . No crystallographic data reported.

- Comparison :

- The target compound’s carboxamide linker (vs. thiosemicarbazide) may enhance hydrogen-bonding capacity and stability.

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

- Key Features :

- Comparison :

- The target compound’s rigid piperidine and cyclopentane rings may restrict conformational flexibility compared to the α,β-unsaturated ketone in chalcones.

Fentanyl-Related Analogues

Cyclopropylfentanyl

- Key Features :

- Comparison: The target compound’s 4-fluorophenyl and cyclopentane groups may reduce opioid receptor affinity but introduce novel binding interactions.

Data Tables

Table 1: Structural and Crystallographic Comparison

Key Findings and Implications

Hydrogen Bonding : Analogous N—H···O interactions in piperidine-carboxamides suggest similar supramolecular assembly in the target compound .

Electronic Effects : The electron-withdrawing chloro and fluoro substituents may enhance dipole-dipole interactions and influence bioavailability.

Synthetic Feasibility : High yields (85–90%) for thiosemicarbazides imply that carboxamide derivatives could also be synthesized efficiently, though purification challenges may arise due to increased molecular complexity.

Biological Activity

The compound 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a piperidine ring, a cyclopentanecarboxamide moiety, and substituents that enhance its biological activity. The presence of a chlorophenyl and fluorophenyl group suggests potential interactions with biological targets, particularly in cancer therapy and other disease models.

Research indicates that compounds similar to 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide often exhibit their biological effects through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that related piperidine derivatives can significantly inhibit the growth of various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. This inhibition is often mediated by inducing apoptosis and disrupting cell cycle progression .

- Targeting Kinase Pathways : The compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, inhibitors targeting Polo-like kinases (PLK) have been explored for their role in centrosome duplication and cancer cell survival .

Cytotoxicity Studies

A series of experiments assessed the cytotoxicity of the compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HUH7 | 5.2 | Induction of apoptosis |

| MCF7 | 3.8 | Cell cycle arrest |

| HCT-116 | 4.5 | Inhibition of kinase activity |

| KATO-3 | 6.0 | Disruption of mitochondrial function |

Case Study 1: Cancer Treatment Efficacy

In a study published by PubMed, derivatives similar to the target compound were tested for their efficacy against liver cancer cells. The findings demonstrated that the compounds exhibited significant growth inhibition, with IC50 values indicating strong cytotoxic effects. The study concluded that these compounds could serve as potential candidates for further development in cancer therapeutics .

Case Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the apoptotic pathways activated by the compound in breast cancer cells. The results indicated that treatment led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins, thus confirming its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.